3-(2-Pyridin-3-ylethynyl)pyridine
Description
3-(2-Pyridin-3-ylethynyl)pyridine is a bifunctional heterocyclic compound featuring two pyridine rings connected via an ethynyl (-C≡C- linker. This structure confers rigidity, conjugation, and electron-deficient aromatic properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research. The ethynyl bridge facilitates π-π stacking and metal coordination, while the pyridine moieties enable hydrogen bonding and polar interactions.
Properties
IUPAC Name |
3-(2-pyridin-3-ylethynyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQEBCSNJSSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406655 | |
| Record name | Pyridine, 3,3'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50559-45-0 | |
| Record name | Pyridine, 3,3'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations:
- Steric Considerations : Bulky substituents (e.g., tert-butyl in compound 13a ) reduce solubility but increase thermal stability. The absence of bulky groups in the target compound may favor higher solubility.
- Chirality : Analogues like 3-[(2S)-pyrrolidin-2-ylethynyl]pyridine introduce stereochemical complexity, whereas the target compound is planar and achiral.
Spectroscopic and Analytical Data
Table 3: Spectral Signatures of Pyridine Derivatives
Notable Features:
- The ethynyl linker in 3-(2-Pyridin-3-ylethynyl)pyridine would exhibit a C≡C stretch near 2200 cm⁻¹ (IR) and aromatic proton signals at δ 7.5–8.5 ppm (¹H NMR), similar to compounds in .
- Elemental analysis (C, H, N) for pyridine derivatives typically aligns with theoretical values within ±0.3%, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
